molecular formula C10H17N3O3S B12477970 5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

Cat. No.: B12477970
M. Wt: 259.33 g/mol
InChI Key: YAMSKNCJZZUJME-YBSFLMRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3aS,4S,6aR)-2-amino-5-oxo-3H,3aH,4H,6H,6aH-5-thieno[3,4-d]imidazol-4-yl]pentanoic acid, commonly known as biotin, is a water-soluble vitamin that is part of the vitamin B complex. It plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. Biotin is essential for maintaining healthy skin, hair, and nails, and it is often included in dietary supplements and cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin can be synthesized through several chemical routes. One common method involves the reaction of 4-benzamido-3-ketotetrahydrothiophene with methyl y-formylbutyrate, followed by cyclization and reduction steps . Another method involves the reaction of 3,4-diamino-2-carbomethoxythiophene with various reagents to form the biotin structure .

Industrial Production Methods

Industrial production of biotin typically involves microbial fermentation using strains of bacteria or yeast that naturally produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate biotin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Biotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biotin is widely used in scientific research due to its ability to form strong, non-covalent bonds with avidin and streptavidin proteins. This property makes biotin an essential tool in various biochemical and molecular biology techniques, including:

Mechanism of Action

Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Biotin binds to the active site of these enzymes, facilitating the transfer of carbon dioxide molecules during carboxylation reactions. This process is essential for the synthesis of key biomolecules and the regulation of metabolic pathways .

Comparison with Similar Compounds

Biotin is unique among the vitamin B complex due to its strong binding affinity with avidin and streptavidin. Similar compounds include:

Biotin’s unique binding properties make it particularly valuable in biochemical research and diagnostic applications.

Properties

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-5-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C10H17N3O3S/c11-10-12-6-5-17(16)7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-,17?/m0/s1

InChI Key

YAMSKNCJZZUJME-YBSFLMRUSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)N=C(N2)N

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)N=C(N2)N

Origin of Product

United States

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